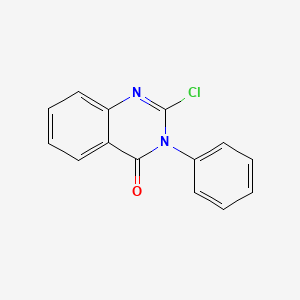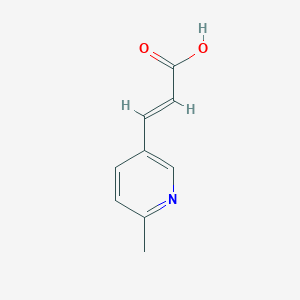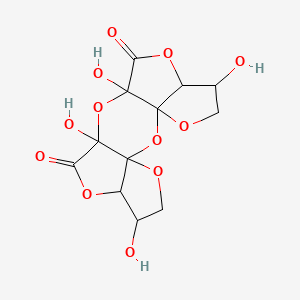
Dehydro-L-(+)-ascorbic acid dimer
Overview
Description
Dehydro-L-(+)-ascorbic acid dimer is a derivative of ascorbic acid (vitamin C) formed through the oxidation of ascorbic acid. It is a dimeric form of dehydroascorbic acid, which means it consists of two dehydroascorbic acid molecules linked together. This compound is of interest due to its potential biological activities and its role in redox biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydro-L-(+)-ascorbic acid dimer can be synthesized through the oxidation of L-ascorbic acid. The oxidation process typically involves the use of oxidizing agents such as iodine or ferricyanide under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation of L-ascorbic acid using similar oxidizing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form diketogulonic acid.
Reduction: It can be reduced back to L-ascorbic acid using reducing agents like dithiothreitol or glutathione.
Hydrolysis: The dimer can hydrolyze to form two molecules of dehydroascorbic acid.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, ferricyanide.
Reducing Agents: Dithiothreitol, glutathione.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Oxidation: Diketogulonic acid.
Reduction: L-ascorbic acid.
Hydrolysis: Dehydroascorbic acid.
Scientific Research Applications
Dehydro-L-(+)-ascorbic acid dimer has several scientific research applications:
Chemistry: Used as a redox reagent in various chemical reactions.
Biology: Studied for its role in cellular redox balance and its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including its ability to cross the blood-brain barrier and its role in neuroprotection.
Industry: Used in the food and cosmetic industries as an antioxidant and preservative.
Mechanism of Action
Dehydro-L-(+)-ascorbic acid dimer exerts its effects primarily through its redox activity. It can be reduced to L-ascorbic acid, which is a potent antioxidant. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also participates in enzymatic reactions as a cofactor and can modulate cellular signaling pathways involved in oxidative stress response.
Comparison with Similar Compounds
L-ascorbic acid:
Dehydroascorbic acid: The monomeric form of the dimer.
Diketogulonic acid: An oxidation product of dehydroascorbic acid.
Uniqueness: Dehydro-L-(+)-ascorbic acid dimer is unique due to its dimeric structure, which may confer different biological properties compared to its monomeric form. Its ability to undergo reversible redox reactions makes it a valuable compound in redox biology and antioxidant research.
Properties
IUPAC Name |
6,10,12,16-tetrahydroxy-2,4,8,11,14,18-hexaoxapentacyclo[10.6.0.01,15.03,7.03,10]octadecane-9,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O12/c13-3-1-19-11-5(3)21-7(15)9(11,17)23-10(18)8(16)22-6-4(14)2-20-12(6,10)24-11/h3-6,13-14,17-18H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNUOXIHSNESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C3(O1)C(C(=O)O2)(OC4(C(=O)OC5C4(O3)OCC5O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601036482 | |
| Record name | Dehydro-L-(+)-ascorbic acid dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601036482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



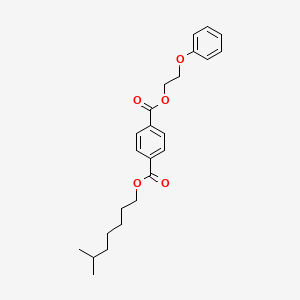
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)
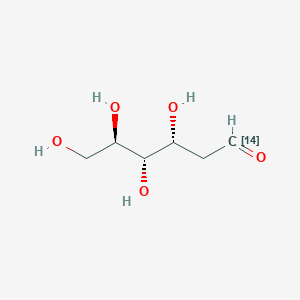
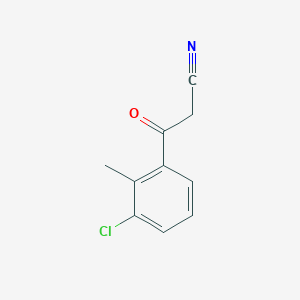
![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)
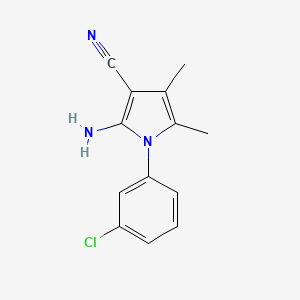

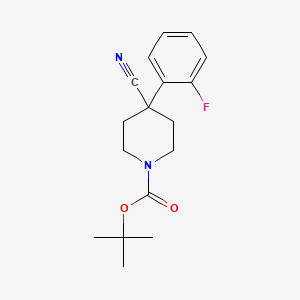
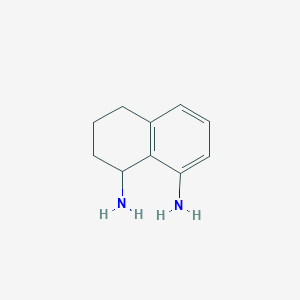
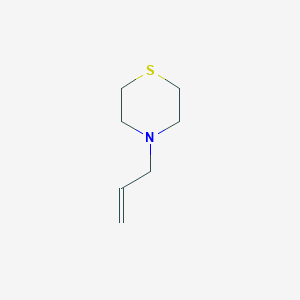
![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)
